2-[3-(2-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]-N,N,2-trimethylpropanamide
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Overview
Description
2-[3-(2-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]-N,N,2-trimethylpropanamide is an organic compound with the molecular formula C16H20FN3O. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]-N,N,2-trimethylpropanamide typically involves the reaction of 2-fluorobenzoyl malononitrile with appropriate reagents under controlled conditions. The process includes multiple steps such as reduction reactions using metal catalysts like Raney nickel and solvents like tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and purity while minimizing waste. The one-pot synthesis method is often employed to avoid the separation of intermediates, making the process more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]-N,N,2-trimethylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form different products.
Reduction: Reduction reactions often involve metal catalysts and hydrogenation.
Substitution: Electrophilic aromatic substitution reactions can occur due to the presence of the fluorophenyl group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents like Raney nickel, and solvents such as tetrahydrofuran. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different fluorinated derivatives, while reduction can lead to various hydrogenated products .
Scientific Research Applications
2-[3-(2-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]-N,N,2-trimethylpropanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[3-(2-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]-N,N,2-trimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound’s fluorophenyl group plays a crucial role in its binding affinity and activity. It may interact with enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Fluorophenyl)-4-methyl-1H-pyrrole
- 1-(2-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(aryl)prop-2-en-1-ones
Uniqueness
2-[3-(2-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]-N,N,2-trimethylpropanamide stands out due to its unique combination of a fluorophenyl group and a pyrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
63687-70-7 |
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Molecular Formula |
C16H20FN3O |
Molecular Weight |
289.35 g/mol |
IUPAC Name |
2-[3-(2-fluorophenyl)-4-methylpyrazol-1-yl]-N,N,2-trimethylpropanamide |
InChI |
InChI=1S/C16H20FN3O/c1-11-10-20(16(2,3)15(21)19(4)5)18-14(11)12-8-6-7-9-13(12)17/h6-10H,1-5H3 |
InChI Key |
JFVVBEOBYYIPTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1C2=CC=CC=C2F)C(C)(C)C(=O)N(C)C |
Origin of Product |
United States |
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